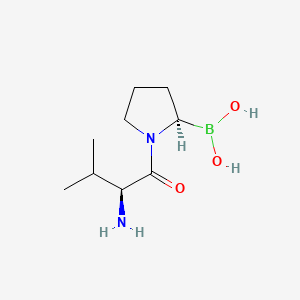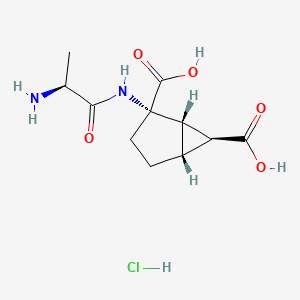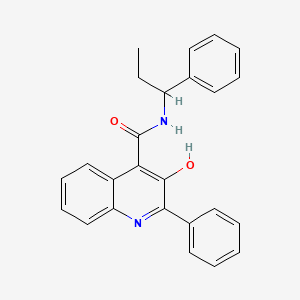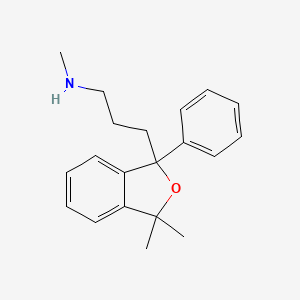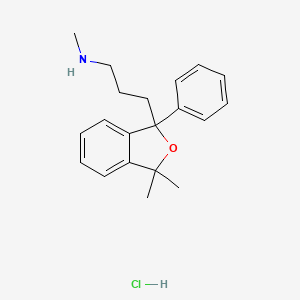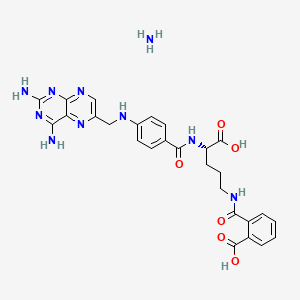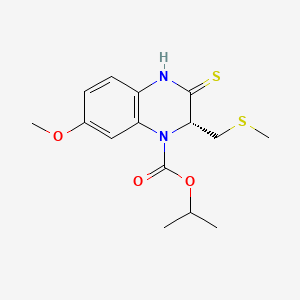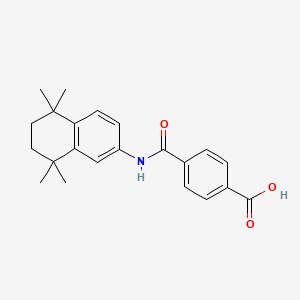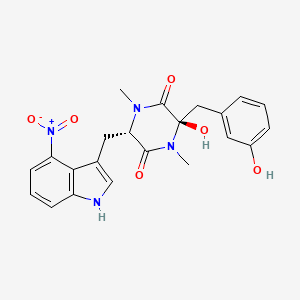
Thaxtomin A
Vue d'ensemble
Description
Thaxtomin A is a phytotoxin produced by plant pathogenic Streptomyces species, which are responsible for potato common scab . It belongs to the class of 4-nitroindol-3-yl-containing 2,5 dioxopiperazines . Thaxtomin A inhibits cellulose biosynthesis in expanding plant tissues and is essential for disease induction .
Synthesis Analysis
The direct cloning and heterologous expression of the Thaxtomin A gene cluster have been reported in three well-characterized Streptomyces hosts . An efficient, markerless, and multiplex large gene cluster editing method based on in vitro CRISPR/Cas9 digestion and yeast homologous recombination has been used to engineer the Thaxtomin A cluster . The yield of Thaxtomin A improved to 289.5 µg/mL in heterologous Streptomyces coelicolor M1154 .Molecular Structure Analysis
Thaxtomin A has a molecular formula of C22H22N4O6 . Its average mass is 438.433 Da and its monoisotopic mass is 438.153931 Da .Chemical Reactions Analysis
The mechanism of non-target site resistance to the herbicide Thaxtomin A conferred by loss-of-function of the gene PAM16 is conserved in Marchantia polymorpha . To identify mechanisms of non-target site resistance caused by loss-of-function mutations, UV-B mutagenized M. polymorpha spores were generated and screened for resistance to the herbicide Thaxtomin A .Physical And Chemical Properties Analysis
Thaxtomin A is a yellow to orange powder . It is stored at a temperature of -20°C .Applications De Recherche Scientifique
Agriculture: Bioherbicide Development
Thaxtomin A: has been identified as a potent bioherbicide for use in both organic and conventional agriculture . Its ability to inhibit cellulose biosynthesis makes it an effective agent against weeds. However, its low yield has been a challenge, prompting research into improving its production through genetic engineering of Streptomyces hosts .
Plant Pathology: Understanding Disease Mechanisms
As a cellulose biosynthesis inhibitor, Thaxtomin A is synthesized by the soil actinobacterium Streptomyces scabies , the main causal agent of potato common scab . It is essential for the induction of scab lesions on potato tubers, making it a key subject of study in plant pathology to understand and control this disease .
Synthetic Biology: Gene Cluster Engineering
In the field of synthetic biology, Thaxtomin A’s gene cluster has been directly cloned and expressed in heterologous Streptomyces hosts. Researchers have developed methods like CRISPR/Cas9 and yeast homologous recombination to engineer the gene cluster, leading to improved yields of Thaxtomin A . This showcases the compound’s role in advancing synthetic biology techniques.
Cell Biology: Programmed Cell Death Investigation
Thaxtomin A induces an atypical programmed cell death (PCD) when added to Arabidopsis thaliana cell cultures . This property is used to study the cellular mechanisms underlying PCD, a fundamental process in cell biology with implications for understanding disease and development in plants .
Biochemistry: Reactive Oxygen Species (ROS) Interaction
Research has shown that reactive oxygen species (ROS) can alleviate cell death induced by Thaxtomin A in plant cell cultures . This interaction between ROS and Thaxtomin A provides insights into the biochemical pathways and cellular responses to stress, which are critical in plant biochemistry .
Turf Management: Weed Control in Turfgrasses
Thaxtomin A’s efficacy as a bioherbicide extends to turf management, where it has been tested for controlling weeds like smooth crabgrass and annual bluegrass, while ensuring safety in cool-season turfgrasses . This application is significant for maintaining healthy and aesthetically pleasing turf areas.
Mécanisme D'action
Target of Action
Thaxtomin A, a phytotoxin produced by Streptomyces eubacteria, primarily targets the cellulose synthesis in plant cells . It is suspected to act as a natural cellulose synthesis inhibitor . The primary targets are the cellulose synthase complexes (CESA-complexes) . These complexes play a crucial role in the formation of the plant cell wall, which provides strength to the plant and protects cells against pathogens and environmental factors .
Mode of Action
Thaxtomin A interacts with its targets by reducing the density of CESA-complexes . It depletes these complexes from the plasma membrane and results in their accumulation in a small microtubule-associated compartment . This interaction leads to changes in the cell wall composition, reducing crystalline cellulose and increasing pectins and hemicellulose . It also changes the expression of genes involved in primary and secondary cellulose synthesis, as well as genes associated with pectin metabolism and cell wall remodeling .
Biochemical Pathways
The action of Thaxtomin A affects several biochemical pathways. It changes the expression of genes involved in primary and secondary cellulose synthesis . It also affects genes associated with pectin metabolism and cell wall remodeling . This leads to changes in the cell wall composition, with a reduction in crystalline cellulose and an increase in pectins and hemicellulose . Additionally, it induces the expression of several defense-related genes and leads to callose deposition .
Pharmacokinetics
It is known that thaxtomin a is produced by plant-pathogenic soil bacteria of the genus streptomyces , suggesting that its bioavailability may be influenced by the presence and activity of these bacteria in the soil environment.
Result of Action
The action of Thaxtomin A leads to several molecular and cellular effects. It causes dramatic cell swelling, reduced seedling growth, and inhibition of cellulose synthesis . It also triggers an early signaling cascade, which may be crucial in plant-pathogen interactions .
Orientations Futures
To further optimize the biosynthetic pathway, constraint-based combinatorial design was used to build 27 refactored gene clusters by varying the promoter strength of every operon, and the highest titer of Thaxtomin A production reached 504.6 μg/mL . This work puts forward a multiplexed promoter engineering strategy to engineer secondary metabolism gene clusters for efficiently improving fermentation titers .
Propriétés
IUPAC Name |
(3R,6S)-3-hydroxy-3-[(3-hydroxyphenyl)methyl]-1,4-dimethyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6/c1-24-18(10-14-12-23-16-7-4-8-17(19(14)16)26(31)32)20(28)25(2)22(30,21(24)29)11-13-5-3-6-15(27)9-13/h3-9,12,18,23,27,30H,10-11H2,1-2H3/t18-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDNJYNIEGRRKV-PGRDOPGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C(C1=O)(CC2=CC(=CC=C2)O)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](C(=O)N([C@](C1=O)(CC2=CC(=CC=C2)O)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122380-18-1 | |
| Record name | Thaxtomine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122380181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Thaxtomin A targets plant cells, acting as a potent cellulose synthesis inhibitor. [] Research suggests it depletes cellulose synthase complexes from the plasma membrane, causing these particles to accumulate in a microtubule-associated compartment. [] This disruption of cellulose synthesis leads to several downstream effects, including:
- Reduced crystalline cellulose content in cell walls []
- Increased pectin and hemicellulose content in cell walls []
- Ectopic lignification, but in a different pattern compared to isoxaben (another cellulose synthesis inhibitor) []
- Changes in the expression of genes involved in cell wall synthesis and modification, including those associated with primary and secondary cellulose synthesis, pectin metabolism, and cell wall remodelling. []
- Induction of defense-related genes and callose deposition []
- Rapid calcium influx and activation of the plasma membrane proton pump, potentially triggering an early signaling cascade involved in plant-pathogen interactions []
- Cell hypertrophy and abnormal cell plate formation in some plant species []
A:
- Spectroscopic Data: Detailed spectroscopic data, including 1H and 13C NMR, as well as mass spectrometry data, have been reported in various publications. [, , , , ] This information is crucial for confirming the structure of thaxtomin A and its derivatives.
ANone: While extensive studies focusing solely on material compatibility are lacking, research highlights the impact of specific conditions on thaxtomin A production and activity:
- Culture Media: Thaxtomin A production by Streptomyces scabies varies significantly depending on the culture medium. Oatmeal broth (OMB) consistently supports high thaxtomin A yields compared to other media like potato broth or starch-based media. [, , ]
- Carbon Sources: The presence of cellobiose is crucial for inducing thaxtomin A biosynthesis, while glucose exhibits a more complex effect, suppressing production in OMB but stimulating it in oatmeal agar. [, ] Suberin, a plant lipid polymer, synergistically enhances thaxtomin A production when combined with cellobiose. []
- pH: Streptomyces scabies strains display varying pH tolerances, influencing their growth and, consequently, thaxtomin A production. [, ]
- Temperature: Optimal temperature for thaxtomin A production by Streptomyces scabies and S. acidiscabies is 28°C. []
- Elucidating the biosynthetic pathway: Research has identified enzymes like TxtA, TxtB (non-ribosomal peptide synthetases), and TxtC (cytochrome P450 monooxygenase) involved in thaxtomin A biosynthesis. [, , ] Characterizing their catalytic mechanisms, substrate specificity, and regulation is vital for understanding the steps involved in producing this complex molecule.
- Engineering thaxtomin A production: Manipulating the expression or activity of these enzymes could potentially lead to increased thaxtomin A production for use as a bioherbicide. [, ]
ANone: Computational chemistry plays a significant role in understanding thaxtomin A's structure-activity relationships and optimizing its production:
- QSAR models: These models help establish a relationship between the structure of thaxtomin A and its herbicidal activity. They can guide the design of new analogs with improved potency or selectivity. []
- Docking simulations: Simulating the interaction of thaxtomin A and its analogs with their target, such as cellulose synthase, helps understand the molecular basis of its activity. This information can guide the design of more effective inhibitors. []
- Modeling thaxtomin A biosynthesis: Computational tools can be used to model the entire biosynthetic pathway, predict potential bottlenecks, and identify genetic engineering strategies to enhance production. []
ANone: Studies focusing on modifying thaxtomin A's structure have provided valuable insights into its SAR:
- C-14 Configuration: Alkyl ether derivatives of thaxtomin A showed that the naturally occurring 11S,14R configuration is essential for optimal biological activity. The 11S,14S epimers displayed significantly reduced potency as inhibitors of lettuce seedling root growth. []
- Alkoxy Group Size: Among the 11S,14R-configured alkyl ethers, increasing the size of the alkoxy group at C-14 led to a decrease in potency. This suggests that steric factors around the hydroxyl group at C-14 play a role in thaxtomin A's activity. []
- Hydroxyl Groups: The hydroxyl groups introduced by TxtC contribute to thaxtomin A's phytotoxicity and solubility. [] Further studies on modifying these groups could reveal their specific roles in target binding and biological activity.
ANone: While specific data on thaxtomin A's stability under various storage conditions is limited in the provided research, several studies highlight the influence of environmental factors on its production, which indirectly points to potential stability concerns and the need for appropriate formulation strategies:
- Sensitivity to Environmental Factors: The variable production of thaxtomin A by different Streptomyces species and the influence of factors like culture media, pH, and carbon source suggest potential sensitivity to environmental conditions. [, , , , ]
- Enhanced Production in Specific Media: The significantly higher thaxtomin A yields observed in OMB compared to other media highlight the importance of optimizing growth conditions for its production and, potentially, its stability. [, , ]
- Formulation Challenges: The need to optimize thaxtomin A production for use as a bioherbicide underscores the challenges in formulating this compound to ensure its stability, solubility, and bioavailability for effective agricultural application. [, ]
- EPA Approval: Thaxtomin A is a key active ingredient in bioherbicides approved by the U.S. Environmental Protection Agency. [] This indicates that its use is subject to regulatory oversight and requires meeting specific safety standards.
ANone: The provided research primarily focuses on thaxtomin A's role as a phytotoxin and its potential as a bioherbicide. Therefore, information regarding ADME (absorption, distribution, metabolism, excretion) and in vivo activity in animals or humans is not discussed.
ANone: Numerous studies demonstrate the efficacy of thaxtomin A in vitro and in planta, focusing on its phytotoxic effects:
- Cell-Based Assays: Thaxtomin A inhibits cell elongation and causes cell wall abnormalities in various plant cell cultures, including tobacco and onion. [] These assays provide controlled environments to study thaxtomin A's direct impact on plant cells.
- Plant Models: Thaxtomin A consistently induces characteristic scab symptoms, including necrotic lesions, cell hypertrophy, and stunting, in various plant models, including potato, radish, and Arabidopsis thaliana. [, , , , , , , ] These models allow researchers to study the disease progression and the role of thaxtomin A in a more holistic plant system.
ANone: Research on thaxtomin A resistance is ongoing, and several mechanisms have been proposed:
- Genetic Factors: Research suggests that specific genes, such as those involved in cellulose synthesis or other cellular pathways targeted by thaxtomin A, might contribute to resistance. [, , ] Identifying and characterizing these genes is crucial for understanding the genetic basis of resistance.
- Cross-Resistance: While specific instances of cross-resistance to other compounds are not extensively discussed in the provided research, the structural similarity of thaxtomin A to other cellulose biosynthesis inhibitors like isoxaben raises the possibility of shared resistance mechanisms. [] Further studies are needed to explore this aspect in detail.
ANone: The research provides glimpses into the historical progression of thaxtomin A research:
- Early Discovery and Characterization: The identification of thaxtomins as phytotoxins produced by Streptomyces scabies and their role in common scab disease were crucial milestones. [, , ]
- Biosynthesis Unraveled: Elucidating the biosynthetic pathway of thaxtomin A, including identifying key enzymes like TxtA, TxtB, and TxtC, has been instrumental in understanding its production. [, , ]
- Genetic Basis of Pathogenicity: Discovering the genetic clusters responsible for thaxtomin A production and identifying regulatory elements like TxtR and CebR have significantly advanced our understanding of Streptomyces scabies pathogenicity. [, ]
- Exploiting Thaxtomin A's Potential: Recognizing thaxtomin A as a potential bioherbicide and engineering its production in heterologous hosts like Streptomyces albus represent significant steps towards its practical application. []
ANone: Research on thaxtomin A inherently integrates multiple disciplines:
- Plant Pathology and Microbiology: Understanding the interaction between Streptomyces scabies and its plant hosts, the role of thaxtomin A in disease development, and the mechanisms of plant resistance are crucial areas of study. [, , , , , , , ]
- Molecular Biology and Genetics: Investigating the genetic basis of thaxtomin A biosynthesis, identifying and characterizing the genes and regulatory elements involved in its production, and understanding the genetic basis of plant resistance are essential aspects. [, , , , , ]
- Biochemistry and Chemistry: Studying the structure and properties of thaxtomin A, elucidating the enzymatic mechanisms involved in its biosynthesis, and synthesizing analogs to explore its structure-activity relationships are crucial. [, , , , , ]
- Agricultural Sciences: Evaluating the efficacy and safety of thaxtomin A as a bioherbicide, optimizing its production for agricultural applications, and developing formulations for effective delivery and stability are key areas of research. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



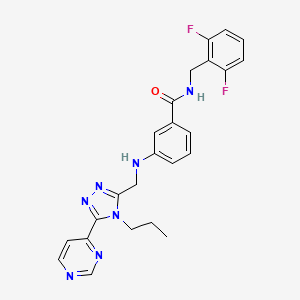
![2-Chloro-3-(1-Cyanocyclopropyl)-N-[5-({2-[(Cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-B]pyridin-5-Yl}oxy)-2-Fluorophenyl]benzamide](/img/structure/B1681213.png)
